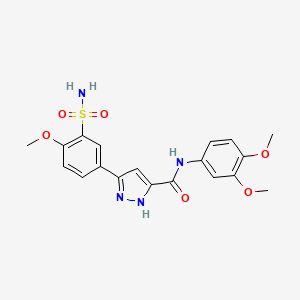![molecular formula C16H25N3O2 B11299366 1,3-dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11299366.png)
1,3-dimethyl-5-({[3-(propan-2-yloxy)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-5-({[3-(PROPAN-2-YLOXY)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound belonging to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-({[3-(PROPAN-2-YLOXY)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazole ring.
Substitution Reactions: Functional groups such as the propan-2-yloxy and amino groups are introduced through substitution reactions.
Final Modifications: The final product is obtained through further modifications and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common techniques include batch and continuous flow synthesis, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-({[3-(PROPAN-2-YLOXY)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,3-DIMETHYL-5-({[3-(PROPAN-2-YLOXY)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-({[3-(PROPAN-2-YLOXY)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-5-({[3-(PROPAN-2-YLOXY)PROPYL]AMINO}METHYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE: Shares a similar core structure but differs in the functional groups attached.
INDOLE DERIVATIVES: Compounds with an indole nucleus that exhibit similar biological activities.
Uniqueness
1,3-DIMETHYL-5-({[3-(PROPAN-2-YLOXY)PROPYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific substitution pattern and the presence of both benzodiazole and propan-2-yloxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(3-propan-2-yloxypropylamino)methyl]benzimidazol-2-one |
InChI |
InChI=1S/C16H25N3O2/c1-12(2)21-9-5-8-17-11-13-6-7-14-15(10-13)19(4)16(20)18(14)3/h6-7,10,12,17H,5,8-9,11H2,1-4H3 |
InChI Key |
MMBGKZYQGABNGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNCC1=CC2=C(C=C1)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-(3,4-dimethylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11299284.png)
![N-(4-fluorobenzyl)-N-[3-oxo-4-(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11299285.png)
![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11299290.png)
![N~6~-benzyl-N~4~-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11299304.png)
![2-(4-benzylpiperidin-1-yl)-4-(4-chlorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11299312.png)
![3-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11299315.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11299321.png)
![2-hydroxy-4-methyl-6-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11299329.png)
![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11299333.png)

![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11299340.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11299350.png)
![2-hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11299352.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11299364.png)
